

# Application Notes and Protocols for Mozavaptan Hydrochloride Analytical Standards

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## Compound of Interest

Compound Name: Mozavaptan Hydrochloride

Cat. No.: B152735

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These application notes provide detailed methodologies for the analytical characterization of **Mozavaptan Hydrochloride** for research and development purposes. The protocols outlined below are intended to serve as a comprehensive guide for identity, purity, and assay determination of this vasopressin V2 receptor antagonist.

## Physicochemical Characterization

**Mozavaptan Hydrochloride** is the hydrochloride salt of Mozavaptan, a potent and selective vasopressin V2 receptor antagonist.<sup>[1][2][3]</sup> As an analytical standard, its physical and chemical properties must be well-defined.

Table 1: Physicochemical Properties of **Mozavaptan Hydrochloride**

Property	Specification	Source
Chemical Name	N-(4-(5-(dimethylamino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)phenyl)-2-methylbenzamide hydrochloride	[4]
Synonyms	OPC-31260 HCl	[4]
CAS Number	138470-70-9	[4]
Molecular Formula	C <sub>27</sub> H <sub>30</sub> ClN <sub>3</sub> O <sub>2</sub>	[4]
Molecular Weight	464.01 g/mol	[4]
Appearance	Solid powder	[4]
Solubility	Soluble in DMSO, not in water.	[4]
Storage	Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. Store in a dry and dark place.	[4]

## Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of **Mozavaptan Hydrochloride**.

## Identification by LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification of **Mozavaptan Hydrochloride**.

Experimental Protocol:

- Standard Preparation: Accurately weigh and dissolve **Mozavaptan Hydrochloride** in a suitable solvent (e.g., DMSO, Methanol, or Acetonitrile) to a final concentration of 1 µg/mL.

- Chromatographic Conditions:
  - Instrument: UPLC/MS-MS system.[2]
  - Column: Acquity UPLC BEH™ C18 or equivalent.[2]
  - Mobile Phase: 10 mM ammonium acetate buffer and 0.1% formic acid in acetonitrile (30:70 v/v).[2]
  - Flow Rate: 0.3 mL/min.[2]
  - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
  - Ionization Mode: Positive Electrospray Ionization (ESI+).
  - Multiple Reaction Monitoring (MRM): Monitor the transition  $m/z$  428.16 → 119.03 for Mozavaptan.[2]
- Acceptance Criteria: The retention time and the mass transition of the sample should match that of a qualified reference standard.

## Purity and Assay by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity and assay of pharmaceutical substances. Since a pharmacopeial method is not available, a general, robust method is proposed.

### Experimental Protocol:

- Standard and Sample Preparation:
  - Standard Solution: Accurately weigh about 10 mg of **Mozavaptan Hydrochloride** Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). This yields a concentration of approximately 100 µg/mL.

- Sample Solution: Prepare the sample in the same manner as the Standard Solution.
- Chromatographic Conditions:

Table 2: HPLC-UV Chromatographic Conditions

Parameter	Condition
Instrument	HPLC with UV/Vis Detector
Column	C18, 4.6 x 150 mm, 5 µm or equivalent
Mobile Phase	A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile
Gradient	Time (min)
0	
25	
30	
31	
40	
Flow Rate	1.0 mL/min
Detection Wavelength	To be determined by UV scan (typically between 220-300 nm)
Injection Volume	10 µL
Column Temperature	30°C

- Purity Calculation (Area Percent):
  - Calculate the percentage of each impurity by dividing the area of each individual impurity peak by the total area of all peaks in the chromatogram.
  - Acceptance Criteria: Purity should be  $\geq 98\%$ .<sup>[4][5]</sup>

- Assay Calculation (External Standard):
  - Calculate the assay of **Mozavaptan Hydrochloride** in the sample against the reference standard.
  - Acceptance Criteria: Assay value should be within 98.0% - 102.0% on an anhydrous basis.

## Impurity Profiling and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.

Experimental Protocol:

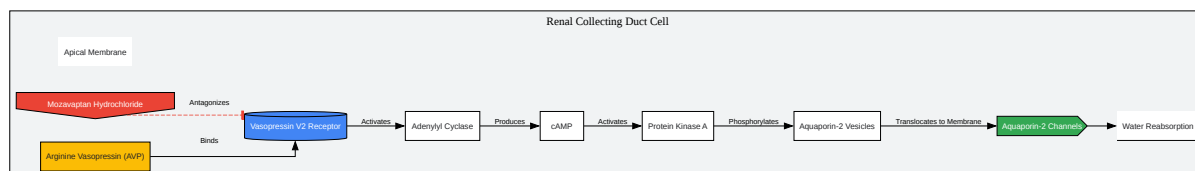
- Stress Conditions: Expose **Mozavaptan Hydrochloride** to the following conditions:
  - Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
  - Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
  - Oxidative Degradation: 3% H<sub>2</sub>O<sub>2</sub> at room temperature for 24 hours.
  - Thermal Degradation: Dry heat at 105°C for 48 hours.
  - Photolytic Degradation: Expose the solid and solution to UV light (254 nm) and visible light for an extended period.
- Analysis: Analyze the stressed samples using the HPLC-UV method described in section 2.2. Use an LC-MS/MS system to identify the mass of any significant degradation products.
- Data Presentation:

Table 3: Example Forced Degradation Data Summary

Stress Condition	% Degradation	Major Degradant RRT
Acid Hydrolysis	Data	Data
Base Hydrolysis	Data	Data
Oxidation	Data	Data
Thermal	Data	Data
Photolytic	Data	Data

## Visualizations

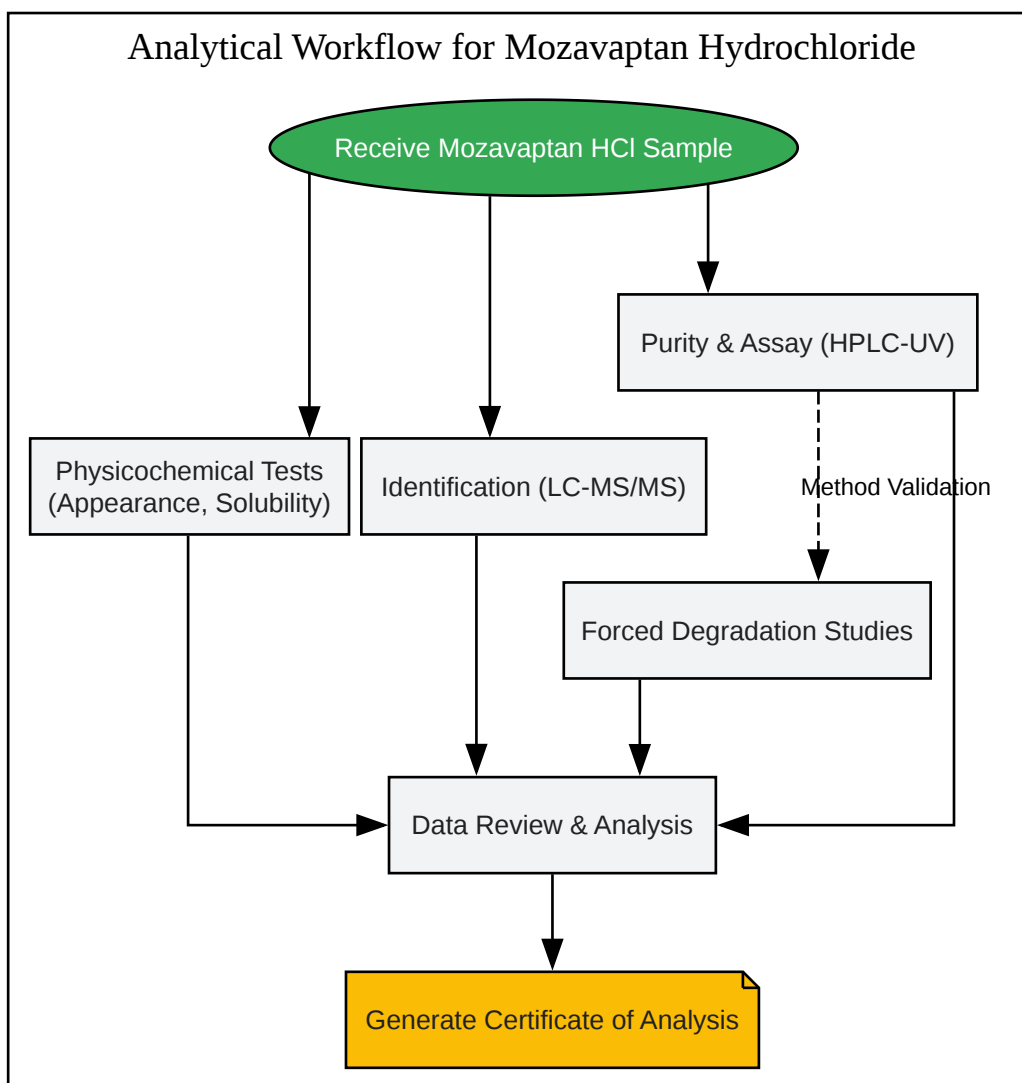
### Signaling Pathway



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Caption: Mechanism of action of **Mozavaptan Hydrochloride**.

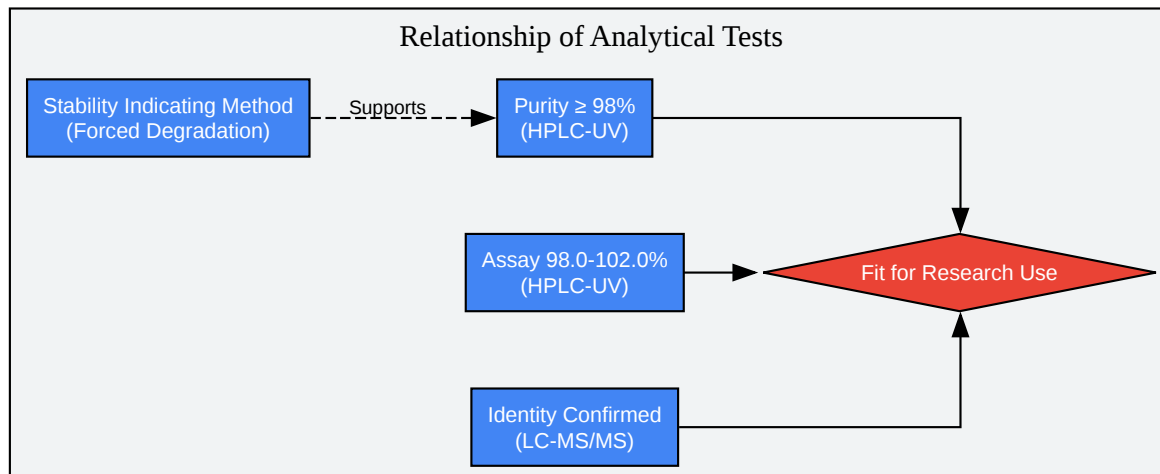
## Experimental Workflow



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Caption: General analytical workflow for quality control.

## Logical Relationships



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Caption: Interrelation of analytical quality attributes.

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